N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 3-aminopyridine with appropriate reagents under controlled conditions.
Coupling with 2,5-Dimethoxyphenyl Acetate: The intermediate is then coupled with 2,5-dimethoxyphenyl acetate in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanylacetamide derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)sulfanylacetamide
- N-(2,5-dimethoxyphenyl)-2-(pyridazin-3-yl)sulfanylacetamide
- N-(2,5-dimethoxyphenyl)-2-(6-pyridin-3-yl)pyridazin-3-ylacetamide
Uniqueness
N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of the pyridazinyl and pyridinyl moieties, along with the sulfanylacetamide linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-14-5-7-17(26-2)16(10-14)21-18(24)12-27-19-8-6-15(22-23-19)13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJONWGCPCCBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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